molecular formula C23H19N3O4 B7719749 N-(4-methoxyphenyl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

N-(4-methoxyphenyl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

Cat. No. B7719749
M. Wt: 401.4 g/mol
InChI Key: UIEJHFWWODUGQZ-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as MPPO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPPO belongs to the family of oxadiazole compounds, which have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves the inhibition of various signaling pathways that are involved in the growth, proliferation, and survival of cancer cells and the regulation of inflammatory responses. N-(4-methoxyphenyl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. N-(4-methoxyphenyl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has also been found to inhibit the activation of Akt and extracellular signal-regulated kinase (ERK) signaling pathways, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been found to exhibit a wide range of biochemical and physiological effects, including antitumor, anti-inflammatory, and antioxidant activities. N-(4-methoxyphenyl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-(4-methoxyphenyl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has also been found to reduce the production of pro-inflammatory cytokines and protect against oxidative damage.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-methoxyphenyl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in lab experiments include its relatively simple and cost-effective synthesis method, its potent antitumor, anti-inflammatory, and antioxidant activities, and its potential therapeutic applications in various fields of scientific research. The limitations of using N-(4-methoxyphenyl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in lab experiments include its limited solubility in water and its potential toxicity at high doses.

Future Directions

For research on N-(4-methoxyphenyl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide include the development of more efficient and cost-effective synthesis methods, the investigation of its potential therapeutic applications in various fields of scientific research, and the elucidation of its mechanism of action at the molecular level. In addition, the development of novel derivatives of N-(4-methoxyphenyl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide with improved pharmacological properties and reduced toxicity is also an important area of future research.

Synthesis Methods

The synthesis of N-(4-methoxyphenyl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves the reaction between 4-methoxyaniline and 4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol in the presence of acetic anhydride and pyridine as catalysts. The reaction yields N-(4-methoxyphenyl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide as a white crystalline solid with a melting point of 156-158°C and a purity of over 99%. The synthesis method of N-(4-methoxyphenyl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is relatively simple and cost-effective, which makes it an attractive candidate for further research.

Scientific Research Applications

N-(4-methoxyphenyl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. In the field of cancer research, N-(4-methoxyphenyl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been found to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-(4-methoxyphenyl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
In addition, N-(4-methoxyphenyl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-(4-methoxyphenyl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has also been found to reduce oxidative stress and protect against oxidative damage, which is implicated in the pathogenesis of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases.

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4/c1-28-19-13-9-18(10-14-19)24-21(27)15-29-20-11-7-17(8-12-20)23-25-22(26-30-23)16-5-3-2-4-6-16/h2-14H,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEJHFWWODUGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

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